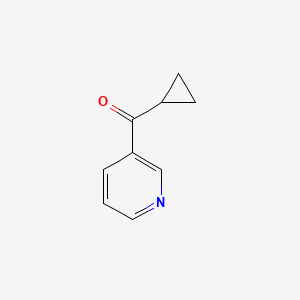
Cyclopropyl(3-pyridinyl)methanone
Vue d'ensemble
Description
“Cyclopropyl(3-pyridinyl)methanone” is a chemical compound with the empirical formula C9H9NO . It has a molecular weight of 147.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “Cyclopropyl(3-pyridinyl)methanone” is O=C(C1=CC=CN=C1)C2CC2 . The InChI is 1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 .
Physical And Chemical Properties Analysis
“Cyclopropyl(3-pyridinyl)methanone” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Synthesis of Ciproxifan
Cyclopropyl(3-pyridinyl)methanone derivatives have been synthesized for use as histamine H3 receptor antagonists, exemplified by ciproxifan, which shows potential in treating CNS disorders and obesity (Stark, 2000).
Development of Anti-mycobacterial Agents
These compounds have been evaluated for their anti-tubercular activities, showing promise as novel therapeutic agents against tuberculosis (Dwivedi et al., 2005).
Anticancer and Antituberculosis Studies
Certain cyclopropyl(3-pyridinyl)methanone derivatives have shown efficacy in vitro against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting their potential in cancer and tuberculosis treatment (Mallikarjuna, Padmashali, & Sandeep, 2014).
Chemical Synthesis and Combinatorial Chemistry
One-Pot Synthesis for Combinatorial Scaffolds
Efficient, high-yield one-pot synthesis methods have been developed for cyclopropyl phenyl methanones, which serve as scaffolds in combinatorial chemistry for creating a variety of structurally diverse compounds (Grover et al., 2004).
Creation of Antitubercular and Antimalarial Agents
Synthesized cyclopropyl methanone derivatives have displayed significant in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting their utility in antitubercular and antimalarial therapies (Ajay et al., 2010).
Material Science and Catalysis
Supramolecular Architectures
These compounds have been used in creating complex molecular architectures, such as dinuclear metallacyclic and zigzag-chain structures, highlighting their role in the development of new materials and catalysts (Wan et al., 2013).
Catalytic Applications
Cyclopropyl methanone derivatives have been employed in Brønsted acid-catalyzed reactions, demonstrating their potential in synthetic organic chemistry and catalysis (Mothe et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHRMMVHKXDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341245 | |
| Record name | Cyclopropyl(3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-pyridinyl)methanone | |
CAS RN |
24966-13-0 | |
| Record name | Cyclopropyl(3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

